molecular formula C12H16BrI B8594510 5-Bromo-2-iodo-1,3-diisopropylbenzene

5-Bromo-2-iodo-1,3-diisopropylbenzene

Cat. No. B8594510
M. Wt: 367.06 g/mol
InChI Key: LHCCWWVOMDPMIF-UHFFFAOYSA-N
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Patent
US08889864B2

Procedure details

To a 2 L 3-neck flask, equipped with mechanical stirrer, thermometer, and additional funnel, added 300 g of ice and 300 mL of H2SO4. 2,6-diisopropyl-4-bromoaniline (46.0 g, 0.18 mol) in 200 mL of CH3CN was added dropwise to this mixture while the temperature was maintained under 5° C. Then sodium nitrite (22.5 g, 0.32 mol) in 180 mL of ice cold water was added dropwise while the temperature was maintained around 0° C. The resulting clear solution was slowly poured into the solution of potassium iodide (105 g, 0.63 mol) in 300 ml of water at room temperature. The mixture was stirred for 1 h. After regular work up, the crude product was distilled at 170° C. under vacuum to afford 1-iodo-2,6-diisopropyl-4-bromobenzene (60 g) as light brown soft solid upon cooling.
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH:6]([C:9]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([CH:17]([CH3:19])[CH3:18])[C:10]=1N)([CH3:8])[CH3:7].N([O-])=O.[Na+].[I-:24].[K+]>CC#N.O>[I:24][C:10]1[C:9]([CH:6]([CH3:8])[CH3:7])=[CH:15][C:14]([Br:16])=[CH:13][C:12]=1[CH:17]([CH3:19])[CH3:18] |f:2.3,4.5|

Inputs

Step One
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC(=C1)Br)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
22.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
180 mL
Type
solvent
Smiles
Step Four
Name
Quantity
105 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L 3-neck flask, equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was maintained around 0° C
DISTILLATION
Type
DISTILLATION
Details
After regular work up, the crude product was distilled at 170° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1C(C)C)Br)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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